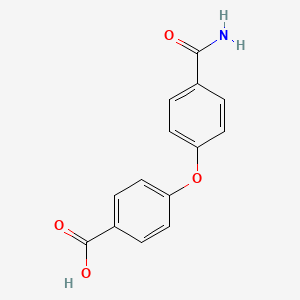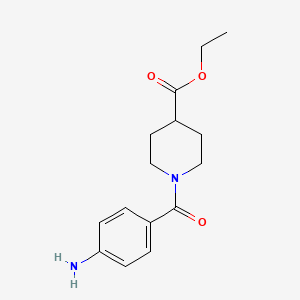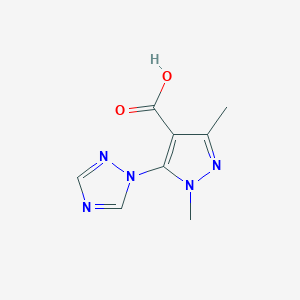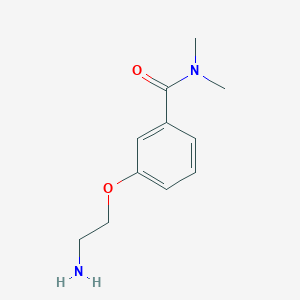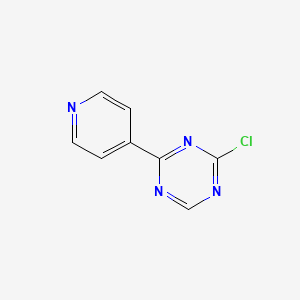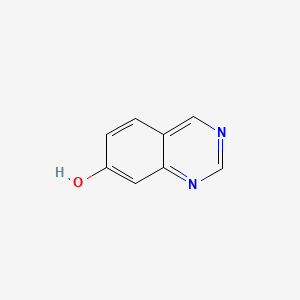
7-Quinazolinol
概要
説明
7-Quinazolinol, also known as quinazolin-7-ol, is a heterocyclic chemical compound . It is a quinazoline with a hydroxyl group in the C7 position . Quinazolinones and quinazolines are noteworthy in medicinal chemistry, because of a wide range of their antibacterial, antifungal, anti-inflammatory, antimalarial, anti-HIV, antiviral, antituberculosis properties and also their inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP) and thyrosine kinase .
Synthesis Analysis
Quinazolinones and quinazolines are synthesized through various methods. Common routes to quinazolines involve condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Recently, molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
Molecular Structure Analysis
The molecular formula of 7-Quinazolinol is C8H6N2O . The InChI string representation of its structure is InChI=1S/C8H6N2O/c11-7-2-1-6-4-9-5-10-8(6)3-7/h1-5,11H . The Canonical SMILES representation is C1=CC2=CN=CN=C2C=C1O .
Chemical Reactions Analysis
Quinazolinones and quinazolines are noteworthy in medicinal chemistry, because of a wide range of their antibacterial, antifungal, anti-inflammatory, antimalarial, anti-HIV, antiviral, antituberculosis properties and also their inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP) and thyrosine kinase .
Physical And Chemical Properties Analysis
The molecular weight of 7-Quinazolinol is 146.15 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Topological Polar Surface Area is 46 Ų .
科学的研究の応用
Enzymatic Inhibition and Anticancer Potential
Quinazolinone derivatives, including those related to 7-Quinazolinol, have shown significant inhibitory activities against various metabolic enzymes, such as α-glycosidase, acetylcholinesterase, and carbonic anhydrases. This suggests their potential as enzyme inhibitors in various therapeutic contexts, particularly in cancer treatments. For example, a study by Pedrood et al. (2020) synthesized novel quinazolinone derivatives and found they exhibited high inhibitory activities against these enzymes, implying their applicability in designing anticancer agents (Pedrood et al., 2020).
Antitumor and Apoptosis-Inducing Effects
Quinazolinone-based compounds have been explored for their antitumor properties. Dohle et al. (2018) designed quinazolinone-based anticancer agents that demonstrated significant antiproliferative activity and the ability to inhibit tubulin assembly, a crucial process in cancer cell proliferation (Dohle et al., 2018). Additionally, Zahedifard et al. (2015) synthesized a new quinazolinone compound and identified its role in inducing apoptosis in breast cancer cells, highlighting its potential as an anti-cancer agent (Zahedifard et al., 2015).
Anticonvulsant and Neuroprotective Effects
Quinazolinone derivatives also exhibit anticonvulsant and neuroprotective activities. A study by El-Azab and Eltahir (2012) synthesized novel quinazolinone derivatives and evaluated them for antitumor and anticonvulsant activities, finding that some compounds showed advanced anticonvulsant activity and lower neurotoxicity than reference drugs (El-Azab & Eltahir, 2012).
Antimicrobial and Antifungal Activities
Quinazolinones have demonstrated antimicrobial and antifungal properties. Research by Kumara et al. (2018) synthesized bis-hydrazones of quinazolinones and found them to possess potent antimicrobial properties against various clinical pathogens, including antibacterial and antifungal activities (Kumara et al., 2018).
Synthesis and Biological Activity Correlation
Studies on quinazolinones often focus on synthesizing new derivatives and understanding their biological activity. He et al. (2014) provided an overview of new synthetic methods and applications of 4(3H)-quinazolinones in various fields, including their antimalarial, antitumor, and other medicinal properties (He et al., 2014).
Safety And Hazards
将来の方向性
Quinazoline and its related scaffolds have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their wide spectrum of biological properties . The emerging understanding of quinazoline derivatives on their pharmacological target offers opportunities for novel therapeutics . This review gives detailed attention on in vitro and in vivo pharmacological activities of quinazoline and its analogs in the perspective of drug discovery and its development .
特性
IUPAC Name |
quinazolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-2-1-6-4-9-5-10-8(6)3-7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDCBBZUYJDNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343416 | |
| Record name | 7-Quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Quinazolinol | |
CAS RN |
7556-97-0 | |
| Record name | 7-Quinazolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7556-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinazolin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



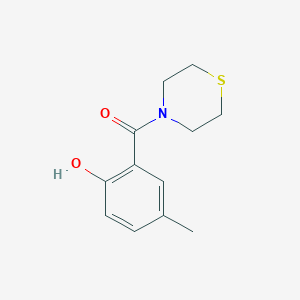
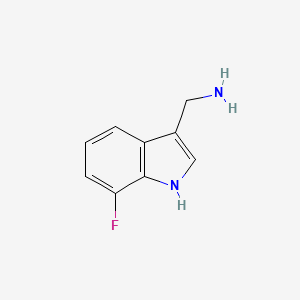
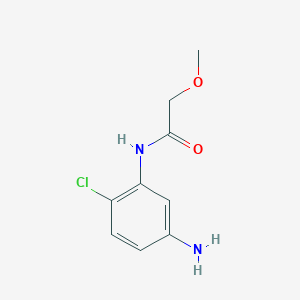
![[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1437640.png)
![3-[(Tert-butoxy)methyl]aniline](/img/structure/B1437642.png)
![{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1437643.png)
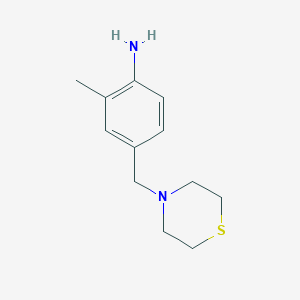
![[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1437648.png)
![2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1437650.png)
